Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the reaction of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives with various reagents . The reaction conditions typically involve the use of organic solvents like alcohol and ether, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is used to develop new drugs with potential therapeutic properties. It has been studied for its antimicrobial, anti-inflammatory, and anticancer activities . In material science, it is used to create new materials with unique properties .
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other thiophene derivatives like ethyl 2-amino-4-phenylthiophene-3-carboxylate and ethyl 5-carbamoyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate . These compounds share some chemical properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C15H20N2O4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-(cyclopentanecarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-3-21-15(20)10-8(2)11(12(16)18)22-14(10)17-13(19)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H2,16,18)(H,17,19) |
InChI Key |
MITWIRPWHBHTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCCC2 |
Origin of Product |
United States |
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